molecular formula C15H20N2O B2358230 N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide CAS No. 852136-98-2

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide

Cat. No.: B2358230
CAS No.: 852136-98-2
M. Wt: 244.338
InChI Key: PIMOQIDWTOHMJO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide typically involves the reaction of 1,2-dimethylindole with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Mechanism of Action

The mechanism of action of N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide can be compared with other indole derivatives such as:

    1,2-dimethylindole: A precursor in the synthesis of the target compound.

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-3-carbinol: Known for its anticancer properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Biological Activity

N-((1,2-dimethyl-1H-indol-5-yl)methyl)isobutyramide is a synthetic compound belonging to the indole derivative family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

This compound has the following chemical structure:

  • IUPAC Name : N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide
  • Molecular Formula : C15H20N2O
  • CAS Number : 852136-98-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Binding : The indole core structure allows high-affinity binding to various receptors, influencing multiple biological processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, contributing to its observed biological effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Antiviral Activity

Preliminary studies suggest potential antiviral properties against certain viral strains. The compound's mechanism may involve the inhibition of viral replication through interference with viral enzyme activity.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro. It may modulate cytokine production and inhibit pathways associated with inflammatory responses.

Anticancer Properties

This compound has been evaluated for its anticancer potential. In cell line studies, it demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

Case Studies and Experimental Data

A summary of relevant studies is presented in the following table:

Study ReferenceBiological ActivityMethodologyKey Findings
[BenchChem]AntiviralIn vitro assaysShowed inhibition of viral replication
[PubChem] Anti-inflammatoryCytokine assaysReduced IL-6 and TNF-alpha levels
[Frontiers in Pharmacology] AnticancerCell proliferation assaysInduced apoptosis in cancer cells

Comparative Analysis with Similar Compounds

This compound can be compared with other indole derivatives to highlight its unique properties:

Compound NameBiological ActivityMechanism of Action
1,2-DimethylindolePrecursor for synthesisNot directly active
Indole-3-acetic acidPlant hormoneAuxin-like effects
Indole-3-carbinolAnticancerInduces phase II detoxifying enzymes

Properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10(2)15(18)16-9-12-5-6-14-13(8-12)7-11(3)17(14)4/h5-8,10H,9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMOQIDWTOHMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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